![molecular formula C19H17NO4S2 B2614545 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-44-6](/img/structure/B2614545.png)
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Beschreibung
The target compound belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a sulfanylidene group at position 2 and substituted benzylidene/phenyl moieties. Its structure features a (3,4-dimethoxyphenyl)methylidene group at position 5 and a 4-methoxyphenyl group at position 3 (Fig. 1).
Eigenschaften
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-22-14-7-5-13(6-8-14)20-18(21)17(26-19(20)25)11-12-4-9-15(23-2)16(10-12)24-3/h4-11H,1-3H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQENHOIEIUZNMN-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds recognized for their diverse biological activities. Thiazolidin-4-ones have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. This article explores the biological activity of this specific compound and its implications in drug development.
Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a thiazolidinone ring with various substituents that influence its biological properties. The presence of methoxy groups and a sulfanylidene moiety enhances its potential for diverse interactions within biological systems.
Anticancer Activity
Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies indicate that modifications at specific positions on the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer cells, demonstrating promising results in inducing apoptosis and cell cycle arrest.
Case Study : A derivative similar to this compound was tested against colon cancer cells (HT29), showing an IC50 value of 15 µM, indicating substantial antiproliferative activity .
Antimicrobial Activity
Thiazolidin-4-ones are also noted for their antimicrobial effects. The compound's ability to inhibit bacterial growth has been assessed through various assays. In particular, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(5Z)-5-... | Staphylococcus aureus | 32 µg/mL |
(5Z)-5-... | Escherichia coli | 64 µg/mL |
The above table summarizes preliminary findings on the antimicrobial efficacy of related thiazolidinone derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidin-4-one derivatives is another area of interest. Compounds have been shown to reduce pro-inflammatory cytokines in vitro and in vivo models. The specific compound's anti-inflammatory activity is hypothesized to be mediated through the inhibition of NF-kB signaling pathways.
Research Finding : A study reported that thiazolidinone derivatives significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Substituents at positions 2 and 3 on the thiazolidinone ring play critical roles in modulating activity:
- Methoxy Groups : Enhance lipophilicity and potentially increase cellular uptake.
- Sulfanylidene Moiety : Contributes to the overall stability and reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
Case Studies
Recent studies have highlighted the efficacy of thiazolidin-4-one derivatives against various cancer cell lines:
- A study by Qi et al. demonstrated that certain thiazolidinone analogues exhibited potent inhibitory activity against multi-tyrosine kinases with IC50 values as low as 0.021 µmol/L in lung carcinoma cells .
- Another investigation revealed that specific derivatives showed cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 0.24 to 0.54 µM .
Summary of Anticancer Activity
Compound | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 6 | A549 (Lung) | 0.041 | Tyrosine kinase inhibition |
Compound 2 | MCF-7 (Breast) | 0.54 | Tubulin polymerization inhibition |
Compound 7 | MV4-11 (Leukemia) | 0.75 | PIM kinase inhibition |
Antibacterial and Antifungal Properties
Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial activities:
- The compound has shown moderate to good activity against both Gram-positive and Gram-negative bacteria.
- Specific derivatives have demonstrated effectiveness against pathogens such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported around 0.21 µM .
Summary of Antimicrobial Activity
Compound | Target Microorganism | MIC (µM) | Activity Type |
---|---|---|---|
Compound X | E. coli | 0.21 | Antibacterial |
Compound Y | Pseudomonas aeruginosa | 0.25 | Antibacterial |
Anti-inflammatory Effects
Some thiazolidinone derivatives have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This suggests potential use in treating inflammatory diseases.
Antidiabetic Activity
Research indicates that certain thiazolidinones can enhance insulin sensitivity and reduce blood glucose levels, making them candidates for diabetes management.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations in the Benzylidene Group
Key analogs differ in substituents on the benzylidene ring, altering electronic and steric properties:
Analysis :
- Hydroxy vs. Methoxy: Hydroxy groups (e.g., 2-hydroxybenzylidene) enable stronger hydrogen bonding, influencing crystal packing and solubility .
- Substituent Position: 2-Substituents (e.g., methyl or hydroxy) induce steric or electronic effects, altering ring planarity. For example, 2-methyl increases dihedral angles between thiazolidinone and phenyl rings, reducing conjugation .
Variations in the N3-Phenyl Group
The phenyl group at position 3 modulates steric bulk and electronic interactions:
Analysis :
Crystallographic Features
- Hydrogen Bonding : Compounds with hydroxy groups (e.g., 2-hydroxybenzylidene) form intramolecular O–H⋯S bonds (2.54–2.61 Å) and intermolecular dimerization via C–H⋯π interactions .
- Planarity: The target compound’s 3,4-dimethoxy groups reduce planarity between benzylidene and thiazolidinone rings (dihedral angle ~9.68°) compared to non-methoxy analogs (e.g., 79.26° in 2-methyl derivatives) .
Tables and Figures :
- Fig. 1 : Structure of the target compound highlighting substituents.
- Table 1 : Summary of substituent effects on dihedral angles and hydrogen bonding.
Q & A
Q. What are the established synthetic routes for (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step condensation-cyclization sequence. For example:
- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate .
- Step 2 : Cyclization with 4-methoxyphenyl isocyanate or chloroacetic acid derivatives in polar aprotic solvents (e.g., DMF or ethanol) under reflux . Optimization strategies include varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., piperidine for cyclization efficiency). Reaction progress should be monitored via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure and stereochemistry of the compound?
- NMR :
- ¹H NMR : Look for characteristic signals: aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and thione proton (δ ~13.5 ppm, broad) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and thione (C=S, δ ~180 ppm) groups .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and biological interactions of this compound?
- DFT Calculations : Use software like Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes like HDAC or COX-2). Validate with experimental IC50 data from enzyme inhibition assays .
Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination, and how can they be resolved?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For twinned crystals, apply twin refinement protocols in SHELXL .
- Disorder Handling : Partial occupancy refinement or constraints (e.g., DFIX in SHELXL) for disordered methoxy groups .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions (e.g., C–H···O/S hydrogen bonds) .
Q. What strategies can address contradictions in biological activity data (e.g., inconsistent IC50 values across studies)?
- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example:
- Use MTT assays with a minimum of triplicate measurements .
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Data Analysis : Apply statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers. Reconcile discrepancies by comparing logP values (lipophilicity) and bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?
- Key Modifications :
- Methodology : Synthesize analogs via parallel synthesis, screen against target panels (e.g., kinase inhibitors), and validate with QSAR models .
Technical Challenges
Q. What are the limitations of current synthetic methods in achieving high enantiomeric purity?
- Racemization Risk : The thiazolidinone ring’s planar structure promotes racemization during cyclization. Mitigate via low-temperature reactions (<50°C) and chiral catalysts (e.g., L-proline) .
- Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipases) to isolate enantiomers .
Q. How can the compound’s stability under physiological conditions (pH, temperature) be assessed?
- Accelerated Stability Testing :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.